molecular formula C19H27N9O B7161494 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B7161494
M. Wt: 397.5 g/mol
InChI Key: XTIOUXHTHWZRBY-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, pyrazole, and pyrazolopyrimidine moieties, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N9O/c1-5-13(2)28-14(3)10-16(24-28)23-19(29)27-8-6-26(7-9-27)18-15-11-22-25(4)17(15)20-12-21-18/h10-13H,5-9H2,1-4H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIOUXHTHWZRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-butan-2-yl-5-methylpyrazole, which can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Synthesis of Pyrazolopyrimidine: This involves the condensation of appropriate aminopyrazoles with formamide or similar reagents under high-temperature conditions.

    Coupling with Piperazine: The final step involves coupling the pyrazole and pyrazolopyrimidine intermediates with piperazine-1-carboxamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Automated Synthesis: Using automated synthesizers to ensure precise control over reaction conditions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in diseases. Its structural features suggest potential as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide
  • N-(1-butan-2-yl-5-ethylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(1-butan-2-yl-5-methylpyrazol-3-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxamide may offer unique advantages such as enhanced binding affinity, improved stability, or specific reactivity patterns. These features make it a valuable compound for further research and development.

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